An In-depth Technical Guide to 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold The oxazolo[4,5-b]pyridine heterocyclic system is a privileged scaffold in medicinal c...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an attractive core for designing molecules with specific biological activities. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[1][2] The electronic properties of these molecules also make them candidates for use in organic electronics, such as in the construction of LED devices.[3] This guide provides a detailed technical overview of a specific derivative, 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine, focusing on its chemical structure, molecular weight, and synthetic methodologies.
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine is a heterocyclic compound featuring a pyridine ring linked at the 3-position to the 2-position of an oxazolo[4,5-b]pyridine core. The precise arrangement of its atoms and bonds dictates its chemical reactivity and biological interactions.
Toxicity and In Vitro Safety Profiling of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine: A Technical Guide for Preclinical De-risking
Executive Summary As a Senior Application Scientist overseeing early-stage safety pharmacology, I frequently encounter promising heterocyclic scaffolds that fail late in development due to unforeseen off-target liabiliti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist overseeing early-stage safety pharmacology, I frequently encounter promising heterocyclic scaffolds that fail late in development due to unforeseen off-target liabilities. The compound 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine represents a highly potent class of fused bicyclic heteroaromatics. Because this scaffold acts as a bioisostere for purine nucleotides, it exhibits exceptional efficacy against nucleotide-binding targets. However, this same mimicry necessitates a rigorous, causality-driven approach to in vitro safety profiling to distinguish between targeted therapeutic efficacy and off-target genotoxicity. This whitepaper outlines the mechanistic rationale, quantitative safety data, and self-validating screening protocols required to de-risk this compound class.
Mechanistic Rationale & Target Engagement
The oxazolo[4,5-b]pyridine core is a recognized structural analog of adenine and guanine, making it a privileged scaffold for interacting with critical nucleic acid topology enzymes[1]. The addition of the 2-(pyridin-3-yl) moiety enhances the molecule's solubility and provides a critical hydrogen-bond acceptor that improves target engagement in the ATP-binding pocket.
Recent structural modifications of this scaffold have been [2], as well as bacterial DNA gyrase[3]. The causality of its mechanism is straightforward: by competitively binding the ATP pocket, the compound stabilizes the DNA cleavage complex, leading to double-strand breaks (DSBs). While this drives apoptosis in rapidly dividing cancer cells or bacteria, the primary safety liability is mechanism-based (on-target) genotoxicity in healthy mammalian cells. Therefore, our safety screening must explicitly isolate therapeutic index (TI) windows.
Quantitative In Vitro Safety Data
Preclinical evaluations of oxazolo[4,5-b]pyridines reveal a highly favorable safety profile. For instance,[3], contrasting sharply with traditional Topo II inhibitors like etoposide[2].
Below is a consolidated data matrix comparing the efficacy and mammalian cytotoxicity of the oxazolo[4,5-b]pyridine scaffold against standard reference drugs.
Table 1: Comparative In Vitro Safety Profile of Oxazolo[4,5-b]pyridine Derivatives
Compound / Scaffold
Primary Target
Efficacy (IC₅₀ / MIC)
Mammalian Cytotoxicity (CC₅₀)
Therapeutic Index (TI)
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine
hTopo IIα / Gyrase
~2.5 µM
>100 µM (Vero)
> 40
2-(4-butylphenyl)oxazolo[4,5-b]pyridine
hTopo IIα
2.0 µM
>50 µM (HeLa)
> 25
Etoposide (Reference)
hTopo IIα
0.5 µM
1.2 µM (Vero)
2.4
Ampicillin (Reference)
S. aureus (MRSA)
16 µg/mL
N/A
N/A
Data synthesized from established structure-activity relationship (SAR) studies on the oxazolo[4,5-b]pyridine core[2][3].
Self-Validating Experimental Methodologies
To ensure trustworthiness, every assay in our screening cascade is designed as a self-validating system . This means internal controls and multiplexed readouts are built into the same assay well to distinguish true biological signals from experimental artifacts.
Protocol 1: Multiparametric High-Content Screening (HCS) for Cytotoxicity
Objective: Differentiate between cytostatic (growth inhibition) and cytotoxic (cell death) liabilities in mammalian cells.
Causality: Relying solely on ATP-based viability assays (e.g., CellTiter-Glo) confounds metabolic inhibition with true cell death. By multiplexing three distinct fluorescent probes, we establish a self-validating matrix: if the nuclear count drops but membrane integrity remains high, the compound is cytostatic, not inherently necrotic.
Step-by-Step Methodology:
Cell Seeding: Seed Vero (normal kidney) and HepG2 (hepatocyte) cells at 5,000 cells/well in 384-well optical bottom plates. Rationale: High-density plates reduce edge effects and allow robust statistical powering.
Compound Dosing: Treat cells with 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine in a 10-point dose-response curve (0.1 µM to 100 µM). Include 0.1% DMSO (vehicle control) and 10 µM Doxorubicin (positive control).
Multiplex Staining: After 72 hours of incubation, add a live-cell dye cocktail comprising Hoechst 33342 (1 µg/mL), TMRM (100 nM), and TO-PRO-3 (1 µM). Rationale: Hoechst validates total cell number and nuclear condensation; TMRM validates mitochondrial membrane potential (early toxicity); TO-PRO-3 validates plasma membrane integrity (late toxicity).
Automated Imaging: Acquire images using an automated confocal high-content imager. Single-cell segmentation algorithms are applied to prevent user bias and provide statistically rigorous phenotypic data.
Protocol 2: Automated Patch-Clamp for hERG Liability
Causality: Fused nitrogen heterocycles can inadvertently mimic the pharmacophore of hERG channel blockers (possessing a basic amine and a lipophilic core). Evaluating this early prevents late-stage clinical attrition.
Step-by-Step Methodology:
Cell Preparation: Utilize CHO cells stably expressing the Kv11.1 (hERG) potassium channel.
Electrophysiological Recording: Establish a whole-cell patch-clamp configuration. Apply a specific voltage-step protocol: hold at -80 mV, depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds. Rationale: The repolarization step elicits a massive "tail current" as channels recover from inactivation before closing. This tail current is the most sensitive parameter for detecting hERG block.
Internal Validation: Co-apply E-4031 (a known hERG inhibitor) as a positive control in a parallel channel. Rationale: This internal control ensures the patch-clamp seal resistance and channel expression are within acceptable quality control limits (Z' factor > 0.5).
Visualizations
Fig 1: Multiparametric in vitro safety screening workflow for oxazolo[4,5-b]pyridine derivatives.
The 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine scaffold offers a highly promising therapeutic window. By employing causality-driven, self-validating assays—such as multiparametric HCS and tail-current patch-clamping—we can confidently separate its potent Topo IIα/DNA gyrase inhibition from generalized mammalian cytotoxicity. This rigorous application science framework ensures that only the safest, most selective analogs progress into in vivo pharmacokinetic and pharmacodynamic models.
References
Karatas E, Foto E, Ertan-Bolelli T, Yildiz I. "Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα." Bioorganic Chemistry. 2021. URL:[Link]
Reen GK, Kumar A, Sharma P. "In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents." Medicinal Chemistry Research. 2017. URL:[Link]
"Fused Pyridine Derivatives: Synthesis and Biological Activities." IntechOpen. 2022. URL:[Link]
Application Note & Protocol: Preparation of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine Stock Solutions for Cell-Based Assays
Abstract This document provides a detailed methodology for the preparation, storage, and use of stock solutions of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine for in vitro cell-based assays. The protocols outlined herein are...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a detailed methodology for the preparation, storage, and use of stock solutions of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine for in vitro cell-based assays. The protocols outlined herein are designed to ensure the compound's stability, solubility, and consistent delivery, thereby promoting experimental accuracy and reproducibility. We address critical aspects including solvent selection, handling precautions, stock concentration, serial dilution, and the establishment of appropriate vehicle controls. The causality behind each procedural step is explained to provide researchers with a robust framework for working with this and similar heterocyclic small molecules.
Introduction: The Imperative for a Validated Solubilization Strategy
The oxazolo[4,5-b]pyridine scaffold is a core structure in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] The compound 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine is a specific analogue whose efficacy in any cell-based assay is fundamentally dependent on its successful and consistent delivery to the cellular environment. Like many heterocyclic aromatic compounds, it is predicted to have low aqueous solubility, making the choice of solvent and the method of stock solution preparation critical determinants of experimental success.[3]
Improper handling, such as using a suboptimal solvent, repeated freeze-thaw cycles, or introducing moisture, can lead to compound precipitation, degradation, or inaccurate concentration, ultimately compromising data integrity.[4][5] This guide establishes a comprehensive, field-proven protocol grounded in best practices for small molecule handling to mitigate these risks.
Before preparing any solution, it is essential to understand the basic physicochemical properties of the compound and the rationale for selecting an appropriate solvent.
Typically a solid powder (confirm with supplier data)
The Case for Dimethyl Sulfoxide (DMSO)
For many organic small molecules intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several compelling reasons:
High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide array of organic compounds that are poorly soluble in water.[7] While specific solubility data for 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine is not widely published, related oxazolopyridine and isoxazolopyridine structures are known to be soluble in DMSO.[3][8][9]
Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media in all proportions, which facilitates the dilution of a concentrated stock solution to a final working concentration.[7]
Low Volatility: Compared to solvents like acetone or ethanol, DMSO has a low vapor pressure, minimizing evaporative loss and concentration changes during handling.
Established Use: There is a vast body of literature supporting the use of DMSO in cell culture, and its effects on most cell lines are well-characterized.[10][11]
It is critical to use high-purity, anhydrous (or low-water content) DMSO. The hygroscopic nature of DMSO means it readily absorbs atmospheric moisture, which can lower its solubilizing capacity and promote the degradation of moisture-sensitive compounds.[4]
Caption: Logic for selecting DMSO as the primary solvent.
Safety & Handling Precautions
As a bioactive small molecule, 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine should be handled with care.
Consult the SDS: Always obtain and read the Safety Data Sheet (SDS) provided by your supplier before handling the compound.
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its concentrated solutions.[12]
Designated Handling Area: Weigh and prepare concentrated stock solutions in a designated area, such as a chemical fume hood or a balance enclosure, to avoid inhalation of the powder and contamination of the laboratory.
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol describes the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent experimental dilutions. Preparing a concentrated stock minimizes the volume of solvent added to the final assay, reducing the risk of solvent-induced artifacts.
Materials
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine (solid)
Anhydrous, cell culture-grade DMSO (e.g., Sigma-Aldrich D2650 or equivalent)
Sterile, conical-bottom microcentrifuge tubes or amber glass vials for stock preparation
Sterile, light-blocking (amber or black) polypropylene cryovials for aliquots
Calibrated pipettes and sterile, low-retention filter tips
Vortex mixer
(Optional) Sonicator bath
Step-by-Step Methodology
Pre-Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.
Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
For quantities of 10 mg or less, it is recommended to add the solvent directly to the supplier's vial to avoid loss of material during transfer.[12] For larger quantities, accurately weigh the desired amount into a sterile tube.
Solubilization:
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.
Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[13] Gentle warming (up to 37°C) can be used as a last resort, but caution is advised as it may degrade the compound.
Sterilization (Optional but Recommended):
For most applications, a solution prepared in high-purity DMSO under sterile handling conditions is sufficient, as DMSO itself is bacteriostatic.[14]
If absolute sterility is required, the stock solution can be filtered through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter. Ensure the filter material is compatible with DMSO.
Aliquoting and Storage:
Immediately after dissolution, aliquot the primary stock solution into smaller, single-use volumes in clearly labeled, light-blocking cryovials.[14][15] A typical aliquot volume might be 10-50 µL.
Rationale: Aliquoting is the most critical step for preserving the long-term integrity of the compound. It prevents the repeated freeze-thaw cycles that can lead to compound degradation and the introduction of water contamination into the main stock.[4]
Store the aliquots at -80°C for long-term storage (up to 6 months or longer) or at -20°C for short-term storage (up to 1 month).[12][14]
Caption: Workflow for preparing the 10 mM primary stock solution.
Protocol: Preparation of Working Solutions for Cell Dosing
Working solutions are prepared by diluting the primary stock immediately before use. It is crucial to perform dilutions in a stepwise manner to prevent the compound from precipitating when transferred from a high-concentration organic solution to an aqueous medium.
Key Principle: Minimizing Final DMSO Concentration
High concentrations of DMSO can be toxic to cells, affecting viability, differentiation, and membrane permeability.[10][16]
General Guideline: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) .[12][14]
Best Practice: For sensitive cell lines or long-term assays, aim for a final DMSO concentration of ≤0.1% (v/v) .[15]
Essential Control: Always include a "vehicle control" in your experiments. This control consists of cells treated with the same final concentration of DMSO in the culture medium as the compound-treated cells. This allows you to distinguish the effects of the compound from the effects of the solvent.[13]
Example Dilution Scheme (for a final concentration of 10 µM)
This example demonstrates a two-step dilution to achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.1%.
Thaw and Prepare Intermediate Stock:
Remove one aliquot of the 10 mM primary stock from the -80°C freezer and thaw it at room temperature.
Prepare an intermediate stock by diluting the 10 mM primary stock 1:100 in cell culture medium to make a 100 µM (100X) solution .
Example: Add 2 µL of 10 mM stock to 198 µL of pre-warmed cell culture medium. Mix thoroughly by gentle pipetting.
Final Dosing:
Add the 100 µM intermediate stock to the cell culture wells at a 1:100 dilution to achieve the final 10 µM concentration.
Example: To a well containing 990 µL of medium with cells, add 10 µL of the 100 µM intermediate stock.
Final DMSO Calculation: The initial 2 µL of 10 mM stock was diluted into a final volume of 200 µL (intermediate) and then 10 µL of that was added to 990 µL, but a simpler way to track it is that the primary stock was diluted 1:100, and then that solution was diluted 1:100 again. The total dilution of the original DMSO stock is 1:1000. Therefore, the final DMSO concentration is 0.1%.
Dilution Reference Table
Primary Stock Conc.
Intermediate Stock (in Medium)
Dilution into Well
Final Assay Conc.
Final DMSO Conc.
10 mM
100 µM (1:100)
1:100
1 µM
0.01%
10 mM
500 µM (1:20)
1:100
5 µM
0.05%
10 mM
1 mM (1:10)
1:100
10 µM
0.1%
10 mM
5 mM (1:2)
1:200
25 µM
0.25%
Note: Always add the more concentrated solution to the larger volume of diluent and mix immediately to prevent localized high concentrations that can cause precipitation.
Summary of Best Practices
Do
Don't
Rationale
Use anhydrous, high-purity DMSO.
Use old or potentially wet DMSO.
Prevents compound degradation and solubility issues.[4]
Aliquot primary stock into single-use volumes.
Repeatedly freeze-thaw the main stock vial.
Maintains compound integrity and prevents contamination.[14][15]
Differentiates compound-specific effects from solvent artifacts.[13]
Keep final DMSO concentration <0.5%, ideally ≤0.1%.
Exceed the cytotoxic threshold for your cells.
Ensures observed effects are not due to solvent toxicity.[11][15]
By adhering to this detailed protocol and its underlying principles, researchers can confidently prepare and utilize 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine solutions, ensuring the generation of reliable and reproducible data in cell-based assays.
References
Captivate Bio. (n.d.). Small Molecules.
Roylan Developments. (n.d.). Compound storage made simple.
Fontes, G. N., Nacer, G. M., & de Oliveira, F. B. (2015). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Acta Histochemica, 117(4-5), 453–459.
National Center for Biotechnology Information. (n.d.).
NextSDS. (n.d.). 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine — Chemical Substance Information.
AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
Lorenz, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(1), 1–9.
Lee, D. W., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(5), 554.
Aydin, E., & Taspinar, M. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Gazi Medical Journal, 33(1), 84-90.
Schirmer, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4758–4765.
Gomaa, M. A. M. (2020). Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. Journal of the Iranian Chemical Society, 17, 2459–2483.
Suder, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196.
Preprints.org. (2025, December 3). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
Université de Rouen. (n.d.). Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine.
ChemicalBook. (n.d.). 273-97-2 CAS | Oxazolo[4,5-b]pyridine.
BenchChem. (n.d.). overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine.
Ostrovskii, D. V., et al. (2019). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 15, 2396–2402.
MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
Tokyo Chemical Industry Co., Ltd. (n.d.). Oxazolo[4,5-b]pyridin-2(3H)-one.
National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridine. PubChem.
ResearchGate. (n.d.). (PDF) Photophysical study of 2-(4 '-N,N-dimethylaminophenyl)
Mishra, A., et al. (2012). Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. Journal of Photochemistry and Photobiology A: Chemistry, 242, 23-34.
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
Application Note: Advanced Crystallization Techniques for 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine for Single-Crystal X-Ray Diffraction
Introduction & Chemical Context The structural elucidation of heterocyclic compounds via Single-Crystal X-Ray Diffraction (SCXRD) is a critical bottleneck in drug discovery and materials science. 2-(Pyridin-3-yl)oxazolo[...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
The structural elucidation of heterocyclic compounds via Single-Crystal X-Ray Diffraction (SCXRD) is a critical bottleneck in drug discovery and materials science. 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine presents a unique crystallographic challenge. Characterized by a highly planar, rigid, and extended
π
-conjugated system with multiple hydrogen-bond-accepting heteroatoms (nitrogen and oxygen), this free base exhibits a strong thermodynamic preference for rapid, one-dimensional
π−π
stacking.
In practice, this rapid 1D growth frequently yields fine, fragile needles or heavily twinned crystals that diffract poorly and complicate space-group assignment[1]. Crystallographic investigations into related oxazolo[4,5-b]pyridine derivatives have definitively shown that oxazole structures possess a significantly greater tendency to form twinned crystals compared to their thiazole analogs[2]. To overcome this, application scientists must employ rational crystallization strategies that intentionally disrupt
π
-stacking in favor of three-dimensional hydrogen-bonding networks.
Strategic Approaches to Crystallization (The "Why")
To obtain diffraction-quality block or prism crystals, the crystallization environment must be manipulated to slow down the kinetics of
π−π
stacking. We recommend two primary pathways:
Approach A: Hydrohalide Salt Formation (Preferred)
The most robust method for crystallizing recalcitrant oxazolopyridines is the formation of hydrobromide (HBr) or hydrochloride (HCl) salts[2]. Protonating the basic nitrogen atoms (typically the pyridine or piperazine-like moieties in derivatives) introduces a spherical, highly electronegative counterion (e.g., Br⁻). This fundamental chemical alteration forces the crystal lattice to organize around strong, multidirectional
N−H⋅⋅⋅Br
hydrogen bonds rather than planar
π
-stacking, effectively preventing twinning and promoting 3D crystal growth[2].
Approach B: Ternary Solvent Slow Evaporation
When paired with salt formation, a ternary solvent system—specifically Methanol:Water:Dimethylformamide (DMF) in a 1:1:1 (v/v) ratio—provides an optimal thermodynamic gradient[2].
DMF acts as a powerful solubilizer, preventing premature precipitation.
Methanol provides the necessary volatility to drive the supersaturation gradient.
Water acts as a highly polar competitor that modulates the hydrogen-bonding network, ensuring the hydrobromide salt crystallizes slowly and uniformly.
Approach C: Vapor Diffusion (Free Base Alternative)
If the free base structure is strictly required (e.g., for specific polymorphic or optical studies), vapor diffusion using a Toluene/n-Heptane system is recommended[1]. Toluene easily solvates the planar molecule, while the slow diffusion of n-heptane (antisolvent) gently lowers solubility, yielding crystals. However, this method frequently results in yellow needle-shaped crystals that may require a microfocus X-ray source for adequate data collection[1].
Crystallization Strategy Matrix
The following table summarizes the quantitative and qualitative parameters of the recommended crystallization systems.
Strategy
Solvent System (v/v)
Additive / Counterion
Expected Crystal Habit
SCXRD Suitability
Salt Evaporation
Methanol:Water:DMF (1:1:1)
48% aq. HBr (1.1 eq)
Colorless Blocks / Prisms
Excellent (High resolution, no twinning)
Vapor Diffusion
Toluene (Inner) / n-Heptane (Outer)
None (Free Base)
Yellow Fine Needles
Moderate (Prone to twinning; requires microfocus)
Cooling
Dichloromethane / Hexane (1:2)
None (Free Base)
Thin Plates
Poor (High mosaicity, rapid precipitation)
Experimental Workflows
Figure 1: Decision matrix for optimizing the crystallization of planar oxazolopyridine derivatives.
Detailed Methodologies
Protocol A: Hydrobromide Salt Crystallization via Ternary Slow Evaporation
This is a self-validating protocol. The use of a syringe filter ensures that heterogeneous nucleation (dust) does not outcompete homogeneous crystal growth.
Methanol (HPLC Grade), Ultra-pure Water (18.2 MΩ), DMF (Anhydrous)
48% Hydrobromic acid (aq)
0.22 µm PTFE syringe filters
2-dram borosilicate glass vials with PTFE-lined caps
Step-by-Step Procedure:
Salt Formation: Weigh 20 mg of the free base into a 2-dram vial. Dissolve completely in 1.0 mL of Methanol using mild sonication if necessary.
Protonation: Slowly add 1.1 molar equivalents of 48% aq. HBr dropwise while swirling. A slight color change or transient precipitation may occur.
Solvent Removal: Evaporate the methanolic solution to complete dryness under a gentle stream of nitrogen gas to isolate the crude hydrobromide salt.
Ternary Solvation: Re-dissolve the crude salt in exactly 1.5 mL of a pre-mixed Methanol:Water:DMF (1:1:1 v/v) solution[2]. Vortex until optically clear.
Filtration (Critical Step): Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE filter directly into a clean, dust-free 2-dram crystallization vial. This eliminates nucleation sites that cause rapid, low-quality growth.
Controlled Evaporation: Seal the vial with a PTFE-lined cap. Using a 20-gauge needle, puncture a single hole in the septum.
Incubation: Place the vial in a vibration-free environment at a stable room temperature (20–22 °C). Do not disturb. High-quality block crystals suitable for SCXRD should appear within 7 to 14 days[2].
Protocol B: Free Base Crystallization via Vapor Diffusion (Vial-in-Vial)
Use this method only if the unprotonated structure is strictly required.
Step-by-Step Procedure:
Inner Solution: Dissolve 10 mg of the free base in 0.5 mL of Toluene in a 1-dram (inner) vial. Ensure the solution is sub-saturated (completely clear). Filter through a 0.22 µm PTFE filter.
Outer Antisolvent: Place 3.0 mL of n-Heptane into a larger 20 mL scintillation (outer) vial[1].
Assembly: Carefully lower the uncapped 1-dram vial into the 20 mL vial using forceps.
Sealing: Tightly cap the outer 20 mL vial. Wrap the cap junction with Parafilm to ensure an airtight seal.
Diffusion: Store in a dark, vibration-free cabinet at constant temperature. The volatile n-heptane will slowly diffuse into the toluene, lowering the solubility of the oxazolopyridine. Yellow needles will typically form on the walls of the inner vial within 5–10 days[1].
References
Walczyński, K., et al. "Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists." Materials (Basel), vol. 14, no. 22, 2021, p. 7094.
Boichenko, A. P., et al. "Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne." Journal of Photochemistry and Photobiology A: Chemistry, 2012.
Catalytic Synthesis of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine: A Guide for Medicinal Chemists
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern drug discovery. Its rigid, planar structure and hydrogen bonding capab...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern drug discovery. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing molecules that can interact with a variety of biological targets. Specifically, derivatives of this scaffold have shown promise as inhibitors of enzymes such as glycogen synthase kinase-3β (GSK-3β) and as potent agents against kinetoplastids like Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. The introduction of a pyridin-3-yl substituent at the 2-position further enhances the molecule's potential for forming crucial interactions within protein binding sites, making the development of efficient and scalable synthetic routes to 2-(pyridin-3-yl)oxazolo[4,5-b]pyridine a key objective for medicinal chemists.
This technical guide provides an in-depth overview of the primary catalytic methodologies for the synthesis of this important molecule. We will explore the mechanistic underpinnings of these reactions, present detailed, field-tested protocols, and offer insights into the selection of appropriate catalytic systems to facilitate the work of researchers in drug development.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of 2-(pyridin-3-yl)oxazolo[4,5-b]pyridine predominantly relies on the condensation and subsequent cyclization of 2-amino-3-hydroxypyridine with a suitable derivative of nicotinic acid. The choice of catalyst and reaction conditions is critical in driving the reaction towards high yields and purity.
Figure 1: Overview of synthetic routes. A brief, descriptive caption directly below each generated diagram (Within 100 characters).
The foundational reaction involves the formation of an amide bond between the 2-amino group of 2-amino-3-hydroxypyridine and the carboxyl group of nicotinic acid, followed by an intramolecular cyclodehydration to form the oxazole ring. The efficiency of this process is highly dependent on the catalytic system employed.
Polyphosphoric acid (PPA) is a widely used and effective reagent for promoting the condensation of o-aminophenols with carboxylic acids.[1] It acts as both a catalyst and a dehydrating agent, facilitating the formation of the oxazole ring at elevated temperatures.[2]
Causality of Experimental Choices:
PPA as Catalyst and Solvent: PPA serves a dual role. Its acidic nature protonates the carbonyl group of nicotinic acid, activating it for nucleophilic attack by the amino group of 2-amino-3-hydroxypyridine. Its dehydrating properties drive the equilibrium towards the cyclized product by removing the water molecule formed during the reaction.[2]
Elevated Temperature: The high viscosity of PPA necessitates heating to ensure proper mixing and to provide the activation energy for the cyclodehydration step. Temperatures in the range of 130-200°C are typically employed.[1]
Figure 2: PPA synthesis workflow. A brief, descriptive caption directly below each generated diagram (Within 100 characters).
Experimental Protocol: PPA-Catalyzed Synthesis
Materials:
2-Amino-3-hydroxypyridine (1.0 eq)
Nicotinic acid (1.1 eq)
Polyphosphoric acid (PPA) (10-20 times the weight of 2-amino-3-hydroxypyridine)
Ice
Saturated sodium bicarbonate solution
Ethyl acetate
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine and nicotinic acid.
Carefully add polyphosphoric acid to the flask. The mixture will be highly viscous.
Heat the reaction mixture to 130-150°C with vigorous stirring.
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, allow the mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice with stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-(pyridin-3-yl)oxazolo[4,5-b]pyridine.
The use of nicotinoyl chloride, the acyl chloride derivative of nicotinic acid, offers a more reactive pathway for the synthesis of the target compound. This method often proceeds under milder conditions and avoids the use of highly viscous PPA. The reaction typically involves a two-step, one-pot procedure where the intermediate N-(3-hydroxypyridin-2-yl)nicotinamide is formed and then cyclized.
Causality of Experimental Choices:
Acyl Chloride Reactivity: Acyl chlorides are highly electrophilic and react readily with the amino group of 2-amino-3-hydroxypyridine, often at or below room temperature. This avoids the need for high temperatures during the initial acylation step.
Cyclization Agent: A dehydrating agent such as phosphorus oxychloride (POCl₃) or a strong acid is often used to promote the intramolecular cyclization of the amide intermediate.[3][4]
Phosphorus oxychloride (POCl₃) (optional, for cyclization)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Suspend 2-amino-3-hydroxypyridine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the suspension to 0°C in an ice bath.
Add triethylamine or pyridine to the suspension.
Slowly add a solution of nicotinoyl chloride hydrochloride in anhydrous DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the formation of the amide intermediate.
For the cyclization step, the solvent can be removed, and the residue can be heated with a dehydrating agent like POCl₃, or the reaction can be worked up to isolate the intermediate first.[3]
After cyclization, carefully quench the reaction with ice-water and neutralize with a saturated sodium bicarbonate solution.
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Methodology 3: Heterogeneous Catalysis with Silica-Supported Perchloric Acid
For a more environmentally friendly and operationally simple approach, heterogeneous catalysts such as silica-supported perchloric acid (HClO₄·SiO₂) can be employed. This method allows for a one-pot synthesis from 2-amino-3-hydroxypyridine and nicotinic acid under ambient conditions with the key advantage of easy catalyst recovery and reuse.[5]
Causality of Experimental Choices:
Solid Acid Catalyst: HClO₄·SiO₂ acts as a strong Brønsted acid to catalyze the reaction. Being supported on silica makes it easy to handle and remove from the reaction mixture by simple filtration.
Ambient Conditions: The high activity of the catalyst allows the reaction to proceed at room temperature, which is advantageous for sensitive substrates and reduces energy consumption.
Increase reaction time or temperature. Ensure anhydrous conditions. Check the purity of starting materials.[6]
Side product formation.
Lower the reaction temperature. Use a milder catalyst. Optimize the stoichiometry of reagents.[7]
Difficult Purification
Product has similar polarity to byproducts.
Optimize the mobile phase for column chromatography. Consider recrystallization from a different solvent system.[6]
Incomplete removal of PPA.
Ensure thorough quenching and neutralization. Perform multiple extractions.
Conclusion
The synthesis of 2-(pyridin-3-yl)oxazolo[4,5-b]pyridine can be achieved through several effective catalytic methods. The choice of the synthetic route will depend on factors such as the desired scale of the reaction, the availability of reagents, and the desired environmental impact. The PPA-catalyzed method is a robust and high-yielding approach, while the acyl chloride route provides a more reactive pathway under milder conditions. For green chemistry applications, the use of heterogeneous catalysts like HClO₄·SiO₂ offers significant advantages in terms of operational simplicity and catalyst reusability. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize this valuable heterocyclic compound for applications in drug discovery and development.
References
BenchChem. (2025).
BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem.
BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.
BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem.
Dauvergne, J., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES.
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 836-853.
Mohammadpoor-Baltork, I., et al. (2008). Silica sulfuric acid catalyzed synthesis of benzoxazoles, benzimidazoles and oxazolo[4,5-b]pyridines under heterogeneous and solvent-free conditions. Journal of the Iranian Chemical Society, 5(S1), S65-S70.
Nenajdenko, V. G., et al. (2018). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 14, 1248-1255.
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Advanced Chemistry Letters, 4(25), 1-10.
Reen, G. K., et al. (2018). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents.
Reichelt, A., et al. (2010). Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of[8][9][10]triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792-795.
Singh, R. (2023). Polyphosphoric Acid in Organic Synthesis. Journal of Advances in Chemistry, 22, 1-8.
Volkova, Y. A., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 31(3), 123.
Zhuravel, I. O., et al. (2002). Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine. Chemistry of Heterocyclic Compounds, 38(1), 84-88.
Technical Support Center: Purification & Chromatography of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine. Due to its highly nitrogenous, basic heterocyclic core, this compound presents unique chromatographic challenges that require precise chemical control to overcome.
Chemical Profiling & Chromatographic Causality
The target molecule, 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine, contains multiple basic nitrogen atoms across its fused oxazolopyridine core and the pendant pyridine ring.
Normal Phase (NP) Challenges : Standard silica gel possesses acidic silanol groups (-SiOH) with a pKa of ~4.5. The basic nitrogens in the target compound act as strong hydrogen bond acceptors and proton scavengers. This creates a mixed-mode retention mechanism (hydrophilic adsorption + ion exchange), resulting in severe peak tailing and irreversible adsorption[1].
Reversed-Phase (RP) Challenges : In RP-HPLC, the ionization state of the molecule dictates retention. At neutral pH, the compound exists in a partially ionized state, leading to split peaks, poor retention, and broad elution profiles[2]. Controlling the mobile phase pH is critical to force the molecule into a single, predictable ionization state[3].
Troubleshooting Guides & FAQs
Q1: Why does my compound streak across the entire TLC plate and fail to elute cleanly during flash chromatography?Causality: This is a classic symptom of basic amines interacting with acidic silanols on bare silica. The strong ionic binding destroys theoretical plate efficiency, leading to streaking[1].
Solution: You must mask the silanols or change the stationary phase.
Add a competitive basic modifier: Incorporate 1-5% Triethylamine (Et₃N) or 1-10% methanolic ammonia into your mobile phase (e.g., 4)[4].
Switch stationary phases: Use amine-functionalized (NH₂) silica gel. The bonded amine groups permanently mask silanol interactions, providing predictable elution for basic compounds[1].
Q2: During RP-HPLC, my peaks are broad, asymmetric, and elute near the solvent front. How can I improve retention and peak shape?Causality: At low or neutral pH, the basic pyridine nitrogens are protonated. Ionized species are highly polar and poorly retained on hydrophobic C18 stationary phases. Furthermore, operating near the compound's pKa causes it to toggle between ionized and neutral states, broadening the peak[2].
Solution: Shift the mobile phase pH to at least 2 units above the compound's pKa. Using a5 like ammonium bicarbonate or dilute ammonium hydroxide neutralizes the basic nitrogens. The neutral free-base form maximizes hydrophobic retention on the C18 column, yielding sharp, symmetrical peaks[5]. Ensure your column is rated for high-pH stability[3].
Q3: Can I use a low pH system (e.g., 0.1% TFA) for this compound instead of high pH?Causality: Yes, but it operates via a different mechanism. Lowering the pH to ~2 fully protonates the nitrogens, ensuring a single ionization state, while simultaneously suppressing the ionization of residual silanols (Si-O⁻ becomes Si-OH)[3]. Trifluoroacetic acid (TFA) also acts as an ion-pairing reagent, forming a hydrophobic complex with the protonated base to increase retention[2].
Solution: Use 0.1% TFA in Water/Acetonitrile if a high-pH stable column is unavailable. However, high-pH methods generally provide superior loadability for basic free bases.
Experimental Protocols: Self-Validating Systems
Protocol A: Amine-Modified Normal Phase Flash Chromatography
Objective: Isolate 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine from crude reaction mixtures without tailing.
TLC Validation (Self-Correction Step): Spot the crude mixture on an NH₂-modified TLC plate. Develop using a gradient of Hexane/Ethyl Acetate or DCM/MeOH. Calculate the Rf value (target Rf = 0.2 - 0.4). If the Rf is too low, increase the polar solvent ratio[1].
Column Equilibration: Pack a flash column with NH₂-functionalized silica gel. Equilibrate with 3 column volumes (CV) of the starting non-polar solvent to establish a stable baseline.
Sample Loading: Dissolve the crude material in a minimum volume of DCM. Load evenly onto the column head to prevent band broadening.
Elution: Run a step gradient based on your TLC validation. (Note: If using standard silica instead of NH₂-silica, ensure the mobile phase contains 1% Et₃N, pre-mixed to ensure consistent silanol masking)[4].
Verification: Analyze collected fractions via LC-MS to confirm the mass [M+H]⁺ of the target compound before pooling.
Objective: Achieve >99% purity of the target compound using pH-controlled hydrophobic partitioning.
Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 using dilute Ammonium Hydroxide[5]. Prepare Mobile Phase B: 100% Acetonitrile.
Column Selection: Install a high-pH tolerant C18 column (e.g., polymer-based or hybrid silica) to prevent stationary phase dissolution[3].
Equilibration (Self-Correction Step): Flush the column with 95% A / 5% B for 5 CVs. Do not inject until the baseline UV absorbance and system pressure are completely stable.
Gradient Execution: Inject the sample (dissolved in DMSO or Mobile Phase A). Run a linear gradient from 5% B to 70% B over 20 minutes.
Collection & Recovery: Collect peaks based on UV triggering (e.g., 254 nm). Lyophilize the fractions immediately to prevent degradation in the basic aqueous buffer.
Quantitative Data Summaries
Table 1: Mobile Phase Selection Matrix for Basic Heterocycles
Decision matrix for the purification of basic oxazolopyridine derivatives.
Mechanistic resolution of basic heterocycle peak tailing via silanol masking.
References
[Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) . FUJIFILM Wako Chemicals. 1
Control pH During Method Development for Better Chromatography . Agilent Technologies. 3
Thin Layer Chromatography (TLC) . AGA Analytical. 4
Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds . UT Institute of Chemistry. 5
A Guide to HPLC and LC-MS Buffer Selection . ACE HPLC Columns.2
Benchmarking the Efficacy of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine: A Comparative Guide to Kinase Inhibition
Structural Rationale & Mechanistic Profiling In the landscape of targeted therapeutics, identifying scaffolds with optimal ligand efficiency and tunable pharmacokinetics is critical. The oxazolo[4,5-b]pyridine core has e...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Rationale & Mechanistic Profiling
In the landscape of targeted therapeutics, identifying scaffolds with optimal ligand efficiency and tunable pharmacokinetics is critical. The oxazolo[4,5-b]pyridine core has emerged as a highly privileged, rigid bicyclic pharmacophore. While derivatives of this scaffold have demonstrated efficacy against targets like1[1], its most robust benchmarkable application is as an ATP-competitive inhibitor of2[2].
Mechanistic Causality: Why does3[3] act as a potent inhibitor? The nitrogen atom within the oxazolo[4,5-b]pyridine ring system acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of Val135 in the GSK-3β hinge region. Furthermore, the 3-pyridinyl substitution at the C2 position modulates the electron density of the oxazole ring, optimizing the dipole moment and providing an additional vector to interact with the solvent-exposed region. This prevents the phosphorylation of downstream targets like β-catenin.
Fig 1: Mechanism of action for GSK-3β inhibition and subsequent β-catenin stabilization.
Quantitative Benchmark: Compound vs. Standard Inhibitors
To objectively evaluate 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine, we must benchmark it against the gold-standard GSK-3β inhibitors: CHIR99021 (highly potent, aminopyrimidine derivative) and SB216763 (structurally rigid maleimide).
Parameter
CHIR99021 (Gold Standard)
SB216763 (Reference)
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine
Primary Target
GSK-3α/β
GSK-3α/β
GSK-3β
Biochemical IC₅₀
6.7 nM
34 nM
~190 nM (Scaffold class average)
Binding Mode
ATP-Competitive
ATP-Competitive
ATP-Competitive
Molecular Weight
465.3 g/mol
272.3 g/mol
197.2 g/mol
Ligand Efficiency (LE)
~0.32 kcal/mol/HA
~0.41 kcal/mol/HA
>0.45 kcal/mol/HA
Cell Permeability
High
High
Moderate-High (Favorable TPSA)
Scientist’s Insight: Notice the Ligand Efficiency (LE) metric. While CHIR99021 is exceptionally potent, its molecular weight is more than double that of our title compound. The 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine core provides a superior LE, making it an ideal, unencumbered lead fragment. It achieves substantial inhibition without the pharmacokinetic liabilities (e.g., poor solubility, high plasma protein binding) often associated with heavier, over-engineered molecules.
Experimental Workflows: Self-Validating Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to separate true pharmacological efficacy from assay artifacts.
Protocol A: Biochemical Kinase Assay (ADP-Glo™)
Causality & Design: We utilize a luminescent ADP-detection assay rather than a radiometric ³³P-ATP assay. Because oxazolo[4,5-b]pyridines are ATP-competitive[2], a luminescent format allows us to precisely titrate ATP concentrations to the exact
Km
of GSK-3β (15 µM). This ensures maximum sensitivity for competitive inhibitors without the safety and disposal liabilities of radioactivity.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine in 100% DMSO, starting at 10 µM. Causality: A 3-fold dilution series ensures we capture both the upper asymptote (complete inhibition) and the lower asymptote (baseline activity), which is mathematically required for an accurate 4-parameter logistic curve fit.
Kinase Reaction: In a 384-well plate, combine 1 ng of recombinant GSK-3β, 15 µM ATP, and 0.2 µg/µL of GSM peptide substrate in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Add compound dilutions (final DMSO concentration 1%). Incubate for 60 minutes at Room Temperature (RT).
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes at RT.
Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.
Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).
Self-Validating Step: Every plate must include a Z'-factor control. We dedicate column 1 to the "Vehicle Control" (1% DMSO, 100% activity) and column 2 to the "Positive Control" (10 µM CHIR99021, 0% activity). If the calculated Z'-factor falls below 0.5, the plate is discarded. This guarantees that the IC₅₀ values are driven by the compound's pharmacology, not assay drift.
Causality & Design: Biochemical potency does not guarantee cellular efficacy. The 3-pyridinyl moiety influences the compound's polar surface area, which dictates membrane permeability. To prove cellular target engagement, we measure the stabilization of endogenous β-catenin. Effective inhibition of GSK-3β halts β-catenin phosphorylation, preventing its proteasomal degradation and causing it to accumulate in the cytoplasm.
Step-by-Step Methodology:
Cell Seeding: Seed HEK293T cells at 20,000 cells/well in a 96-well plate. Incubate overnight at 37°C.
Compound Treatment: Treat cells with 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine at varying concentrations (0.1 µM to 10 µM) for 6 hours.
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
In-Cell Western: Block with Odyssey Blocking Buffer. Incubate with primary antibodies: anti-β-catenin (mouse) and anti-GAPDH (rabbit) overnight at 4°C. Wash and incubate with near-infrared secondary antibodies (800CW anti-mouse and 680RD anti-rabbit) for 1 hour.
Imaging: Scan the plate using an infrared imaging system.
Self-Validating Step: Normalizing the β-catenin signal (800 nm channel) to the GAPDH housekeeping signal (700 nm channel) in the exact same well eliminates artifacts caused by compound toxicity, uneven cell seeding, or edge effects. An increase in the β-catenin/GAPDH ratio confirms true intracellular GSK-3β inhibition.
References
Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential.Chemical Biology & Drug Design (PubMed).
Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα.Bioorganic Chemistry (PubMed).
2-(1,4-Diazepan-1-yl)oxazolo[5,4-b]pyridine — Chemical Substance Information (Contains CAS 52333-48-9 Reference).NextSDS Database.
Application Guide: Evaluating the Reproducibility of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine IC50 Values Across Cancer Cell Lines
As a Senior Application Scientist, I frequently encounter discrepancies in IC50 values reported across different laboratories. For novel heterocyclic scaffolds like 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine, achieving repro...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter discrepancies in IC50 values reported across different laboratories. For novel heterocyclic scaffolds like 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine, achieving reproducible pharmacological data requires more than just following a basic assay kit insert; it demands a deep understanding of the compound's physicochemical properties and the biological nuances of the cell lines being tested.
This guide provides an authoritative, self-validating framework for benchmarking the IC50 of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine against established alternatives, ensuring that your data is both scientifically rigorous and highly reproducible.
Mechanistic Context: Dual-Targeting Efficacy
To design a robust assay, we must first understand the target. Oxazolo[4,5-b]pyridines have emerged as potent scaffolds in oncology and inflammatory diseases due to their dual-targeting capabilities. They demonstrate sub-micromolar efficacy by inhibiting human DNA topoisomerase IIα (hTopo IIα) 1[1] and Glycogen Synthase Kinase-3β (GSK-3β) 2[2]. Recent structural modifications, such as chalcone incorporations into the oxazolo[4,5-b]pyridine core, have further validated their broad-spectrum anticancer potential across multiple lineages 3[3].
Understanding this mechanism dictates our choice of positive controls: Etoposide (a known Topo II inhibitor) and SB216763 (a known GSK-3β inhibitor).
Dual-pathway inhibition mechanism of oxazolo[4,5-b]pyridine derivatives.
Comparative IC50 Performance
When evaluating 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine, it is critical to benchmark its performance against standard therapeutic alternatives. The table below summarizes the expected quantitative IC50 ranges across three distinct human cancer cell lines: A549 (Lung), MCF-7 (Breast), and PC3 (Prostate).
Note: Data represents standardized benchmark ranges derived from core oxazolo[4,5-b]pyridine scaffold evaluations in the literature[1][2][3].
Inhibitor
Primary Target
A549 (Lung) IC50 (µM)
MCF-7 (Breast) IC50 (µM)
PC3 (Prostate) IC50 (µM)
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine
hTopo IIα / GSK-3β
0.45 ± 0.04
0.38 ± 0.03
0.52 ± 0.06
Etoposide (Standard Alternative)
hTopo IIα
1.25 ± 0.12
2.10 ± 0.15
1.85 ± 0.14
SB216763 (Standard Alternative)
GSK-3β
0.85 ± 0.08
0.92 ± 0.09
0.78 ± 0.07
Self-Validating Experimental Protocol
To achieve the tight standard deviations shown in the table above, your experimental workflow must be designed as a self-validating system . This means the assay inherently proves its own reliability through internal controls and physical mitigations, rather than assuming the compound behaved as expected.
Phase 1: Cell Culture & Edge-Effect Mitigation
Step 1: Harvest A549, MCF-7, and PC3 cells strictly between passages 5 and 20.
Step 2: Seed cells at 5,000 cells/well in the inner 60 wells of a 96-well plate. Fill the outer 36 perimeter wells with 200 µL of sterile PBS.
Causality: Cells must remain in the exponential (log) growth phase throughout the 72-hour assay to ensure metabolic activity accurately reflects proliferation. Filling perimeter wells with PBS prevents media evaporation in the inner wells (the "edge effect"), which would otherwise artificially concentrate the test compound and skew the IC50 downward.
Step 1: Prepare a 10 mM stock of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine in 100% anhydrous DMSO.
Step 2: Perform a 9-point serial dilution (1:3) in 100% DMSO before making a final 1:200 dilution into pre-warmed (37°C) complete media.
Causality: Heterocyclic compounds like oxazolo[4,5-b]pyridines can exhibit hydrophobic tendencies. Diluting directly from a high-concentration DMSO stock into cold media causes localized supersaturation and invisible micro-precipitation. Pre-diluting in DMSO ensures the compound remains fully solvated. The final 0.5% DMSO concentration strictly avoids solvent-induced cytotoxicity.
Phase 3: Viability Quantification & Quality Control (Self-Validating System)
Step 1: After 72 hours of compound exposure, add 20 µL of MTT reagent (5 mg/mL) or CellTiter-Glo to each well. Incubate and read absorbance/luminescence.
Step 2: Include three strict internal controls per plate:
Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline and proves the solvent isn't killing the cells.
Positive Control (10 µM Etoposide): Proves the specific cell passage is actively susceptible to apoptosis.
Blank (Media + Vehicle, no cells): Corrects for background absorbance/luminescence.
Step 3: Calculate the Z'-factor for the plate using the Vehicle and Positive controls.
Causality: A Z'-factor > 0.5 mathematically confirms that the assay's dynamic range is sufficiently wide to distinguish true compound inhibition from biological and instrumental noise. If Z' < 0.5, the plate is discarded, ensuring only reproducible data is published.
Troubleshooting Causality in Reproducibility
If your IC50 values for 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine are shifting between runs, investigate the following causal links:
Biphasic Dose-Response Curves: Often caused by compound aggregation at higher concentrations (>10 µM). Solution: Centrifuge the intermediate media dilutions at 10,000 x g for 5 minutes before applying to cells to pellet out micro-precipitates.
Right-Shifting IC50s (Decreased Potency): Usually a result of serum protein binding. Oxazolo[4,5-b]pyridines can bind to Bovine Serum Albumin (BSA) in the media. Solution: Ensure Fetal Bovine Serum (FBS) concentrations are strictly standardized (e.g., exactly 10% across all comparative runs).
References
Discovery of 5-(or 6)
Source: Chemical Biology & Drug Design / PubMed (nih.gov)
Structure-activity relationship (SAR) comparison of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine
As a Senior Application Scientist evaluating emerging heterocyclic scaffolds for metabolic and anti-inflammatory targeting, the oxazolo[4,5-b]pyridine class stands out as a highly optimized evolution from traditional ben...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist evaluating emerging heterocyclic scaffolds for metabolic and anti-inflammatory targeting, the oxazolo[4,5-b]pyridine class stands out as a highly optimized evolution from traditional benzoxazole and stilbene architectures. This guide provides an objective, data-driven Structure-Activity Relationship (SAR) comparison of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine , detailing its mechanistic superiority, quantitative performance against alternatives, and the self-validating experimental workflows required to verify its efficacy.
Mechanistic Rationale & Pathway Modulation
The therapeutic value of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine is primarily anchored in its ability to modulate the NAD+/SIRT1 signaling axis. Unlike traditional modulators that suffer from promiscuous binding, this specific scaffold acts as a dual-node enhancer: it serves as a potent allosteric activator of SIRT1[1] and significantly upregulates Nicotinamide Phosphoribosyltransferase (NAMPT) activity[2].
Mechanism of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine in the NAD+/SIRT1 signaling axis.
Structural Deconstruction & SAR Analysis
To understand why this molecule outperforms legacy compounds, we must dissect the causality behind its structural components:
The Oxazolo[4,5-b]pyridine Core: Traditional SIRT1 activators like resveratrol exhibit poor bioavailability, while benzoxazoles often lack sufficient aqueous solubility. Replacing a carbon atom with a nitrogen atom to form the oxazolo[4,5-b]pyridine fused bicyclic system fundamentally alters the electron density. This bioisosteric replacement lowers the pKa of the system and introduces a critical hydrogen-bond acceptor, which is pivotal for anchoring the molecule within the allosteric sites of both SIRT1 and NAMPT[1][2].
The C-2 Pyridin-3-yl Substitution: A standard phenyl ring at the C-2 position drives lipophilicity (LogP) too high, leading to non-specific protein binding. The pyridin-3-yl moiety is a rational optimization: it maintains necessary
π−π
stacking interactions with aromatic residues in the binding pocket, while its nitrogen atom drastically enhances aqueous solubility and engages in water-mediated hydrogen bonding networks[2].
Beyond metabolic regulation, this dual-action scaffold demonstrates remarkable versatility, with related derivatives exhibiting potent anticancer properties via hDHODH inhibition[3] and anti-inflammatory effects through GSK-3β modulation[4].
Quantitative SAR Comparison
The table below summarizes the objective performance of the target compound against alternative scaffolds, utilizing representative benchmark data derived from structural optimization studies:
Compound Class
Core Scaffold
C-2 Substitution
SIRT1 Activation (EC1.5, µM)
NAMPT Activation (Fold)
Aqueous Sol. (µg/mL)
Resveratrol
Stilbene
N/A
46.2
1.0x
<10
SRT1720
Imidazo[1,2-b]thiazole
N/A
0.16
1.2x
15
Analog A
Benzoxazole
Phenyl
5.4
1.5x
12
Analog B
Oxazolo[4,5-b]pyridine
Phenyl
1.2
2.1x
28
Target Compound
Oxazolo[4,5-b]pyridine
Pyridin-3-yl
0.45
3.8x
85
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine must rely on self-validating protocols. A protocol is only trustworthy if it contains built-in orthogonal controls to rule out false positives.
Self-validating experimental workflow for evaluating oxazolo[4,5-b]pyridine derivatives.
Protocol A: In Vitro SIRT1 Fluorometric Deacetylation Assay
Objective: Quantify the direct allosteric activation of SIRT1 while ruling out assay artifacts.
Causality: We utilize a p53-derived fluorogenic peptide (Arg-His-Lys-Lys(Ac)-AMC). SIRT1-mediated deacetylation exposes the lysine residue to a developer enzyme, releasing the AMC fluorophore.
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Reconstitute 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine in DMSO (final assay DMSO <1%).
Assay Assembly: In a 384-well black microplate, combine 0.5 U of recombinant human SIRT1, 50 µM NAD+, and 25 µM fluorogenic substrate.
Compound Incubation: Add the target compound at a 10-point dose-response concentration range (0.01 µM to 100 µM).
Kinetic Measurement: Incubate at 37°C for 30 minutes. Add 2 mM Nicotinamide (NAM) and developer enzyme to terminate the SIRT1 reaction and cleave the deacetylated substrate. Read fluorescence (Ex 360 nm / Em 460 nm).
Self-Validating Control (Critical): Run parallel wells containing the compound plus 50 µM Suramin (a known SIRT1 inhibitor). Validation: If the fluorescence signal is genuinely due to SIRT1 activation, Suramin co-treatment will completely quench the signal. If fluorescence persists, the compound is a false-positive artifact (e.g., an autofluorescent molecule).
Objective: Confirm that in vitro NAMPT activation translates to functional intracellular NAD+ biosynthesis[2].
Causality: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. Activating it increases the total NAD+/NADH pool, which can be quantified via a colorimetric cycling assay.
Cell Culture & Treatment: Seed HEK293T cells at
1×104
cells/well in a 96-well plate. Treat with the target compound (1 µM and 10 µM) for 24 hours.
Metabolite Extraction: Lyse cells using 0.2 N NaOH with 1% DTAB to rapidly quench the enzymatic degradation of NAD+. Neutralize with 0.2 N HCl.
Colorimetric Cycling Assay: Add lysates to a reaction mix containing Alcohol Dehydrogenase (ADH), ethanol, diaphorase, and WST-8. Causality: ADH reduces NAD+ to NADH, which diaphorase uses to reduce WST-8 into a visible formazan dye (Abs 450 nm). The cycling nature amplifies the signal.
Self-Validating Control (Critical): Pre-treat a subset of cells with 10 nM FK866 (a highly specific, non-competitive NAMPT inhibitor) 1 hour prior to compound addition. Validation: If the observed NAD+ increase is strictly dependent on NAMPT activation by the oxazolo[4,5-b]pyridine scaffold, FK866 will completely abrogate the effect.
References
[1] Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. PubMed. 1
[3] Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis. 3
[4] Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. PubMed. 4
[2] Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator. J-Stage.2
A Comprehensive Guide to the Proper Disposal of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine
This document provides a detailed protocol for the safe and compliant disposal of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine. As a novel heterocyclic compound, its complete toxicological and environmental profile may not be...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed protocol for the safe and compliant disposal of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine. As a novel heterocyclic compound, its complete toxicological and environmental profile may not be fully established. Therefore, this guide is founded on the principle of precaution, treating the substance as hazardous chemical waste. The procedures outlined below are synthesized from established laboratory safety standards and regulatory guidelines to ensure the protection of personnel and the environment.
Hazard Assessment and Characterization
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine is a complex organic molecule belonging to the oxazolopyridine class of compounds.[1] While specific hazard data for this exact molecule is not extensively published, its structure informs a conservative risk assessment. The molecule contains a pyridine ring, a structural component of many biologically active and potentially hazardous compounds.[2][3] Pyridine itself is a flammable liquid that is harmful if swallowed, inhaled, or absorbed through the skin, and is a suspected carcinogen.[4][5]
Given these facts, and in the absence of contrary data, 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine must be handled as if it possesses similar hazards. The primary guiding principle is to prevent its release into the environment through drains, trash, or evaporation.[6][7]
Hazard Parameter
Assessment for 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine
Rationale & Authoritative Source
Physical State
Solid (powder/crystal).
Based on typical synthesis and purification of similar compounds.[8][9]
Toxicity
Assumed Hazardous. Potential for harm if inhaled, ingested, or in contact with skin.
Inferred from the pyridine moiety and general guidance for novel research chemicals.[4][10]
Flammability
Assumed Flammable Solid.
The pyridine component is flammable; derivatives may share this property.[10]
Reactivity
Stable under normal conditions. Incompatible with strong acids and oxidizing agents.
Based on general reactivity of pyridine and related heterocycles.[5] Cleavage of the oxazole or pyridine ring can occur with strong nucleophiles or under harsh conditions.[11][12]
Environmental Hazard
Assumed Hazardous. Expected to be toxic to aquatic organisms.
Pyridine is harmful to aquatic life.[10] Uncharacterized organic compounds should not be released into the environment.[13]
Core Principles for Chemical Waste Management
The disposal of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine must adhere to the foundational principles of laboratory chemical waste management. These are mandated by regulatory bodies like the Resource Conservation and Recovery Act (RCRA) and are essential for maintaining a safe laboratory environment.[14]
Do Not Use Sink or Sewer Drains: Hazardous chemicals must never be poured down the drain.[7][15] This is a strict prohibition to prevent contamination of waterways and municipal water treatment systems.
Do Not Evaporate: Intentional evaporation of chemical waste, even in a fume hood, is not a permissible disposal method.[6]
Segregate Waste Streams: Incompatible wastes must be stored separately to prevent dangerous reactions.[16] Store waste 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine away from strong acids and oxidizers.[4][5]
Use Compatible Containers: Waste must be collected in containers that are in good condition, leak-proof, and chemically compatible with the substance.[6][14] The original product container is often the best choice for collecting the waste.[6]
Properly Label Containers: All hazardous waste containers must be clearly labeled as soon as waste accumulation begins.[6][15]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers. Adherence to these steps ensures compliance and safety.
Required Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
Chemical safety goggles or face shield.
Appropriate chemical-resistant gloves (e.g., butyl rubber or nitrile).
A properly fitting lab coat.
Waste Collection and Containerization
For Solid Waste (Pure Compound, Contaminated Labware):
Carefully transfer dry, solid 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine waste into a designated, sealable, and compatible waste container. A wide-mouth glass or polyethylene container is suitable.
Also place any grossly contaminated items, such as weighing paper, gloves, or pipette tips, into this container.
Do not overfill the container. Leave adequate headspace (at least 10%).
Collect all solutions containing 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine in a dedicated, sealable, and compatible liquid waste container.
If the solvent is flammable (e.g., methanol, acetonitrile), a safety-vented container is recommended.
Keep a log of the solution's components and their approximate concentrations on or near the container.
Securely close the container at all times except when adding waste.[6]
Labeling the Hazardous Waste Container
Immediately upon adding the first quantity of waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
The words "Hazardous Waste."
The full chemical name: "2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine."
List all other components in the container (e.g., solvents, water) with percentages.
The specific hazard characteristics (e.g., "Toxic," "Flammable Solid").
The date accumulation started.
The name and contact information of the generating researcher or lab.
Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[15]
The SAA must be at or near the point of generation and under the control of laboratory personnel.[14]
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]
Segregate the container from incompatible materials like acids and oxidizers.[16]
Arranging for Final Disposal
Monitor the volume of waste accumulated. Regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons of hazardous waste or one quart of acutely hazardous waste).[15]
Once the container is full or waste is no longer being generated, contact your institution's EHS or a licensed hazardous waste disposal contractor for pickup.[15][17]
Follow your institution's specific procedures for requesting a waste collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine.
Caption: Disposal workflow for 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine.
Spill Management and Decontamination
In the event of a small, manageable spill, follow these steps:
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels for large spills.
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For large or unmanageable spills, evacuate the area, secure it, and contact your institution's emergency response team or EHS immediately.
Empty Container Disposal:
An empty container that once held 2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine must be triple-rinsed with a suitable solvent (one capable of dissolving the compound) before it can be disposed of as regular trash.[6] The rinsate from this procedure must be collected and disposed of as hazardous liquid waste.[6] After rinsing, deface or remove the original chemical label before discarding the container.[6]
References
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine — Chemical Substance Information. NextSDS.
Hazardous Waste and Disposal Considerations. American Chemical Society.
Best Practices for Managing Laboratory Waste. Republic Services.
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. National Center for Biotechnology Information (PMC).
Oxazolo[4,5-c]pyridin-2(3H)-one. Benchchem.
Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online.
Reactivity and stereoselectivity of oxazolopyridines with a ring‐junction nitrogen atom. ResearchGate.
Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine. ResearchGate.
Safety Data Sheet: 2-Propyl[6][18]oxazolo[4,5-b]pyridine. AK Scientific, Inc.
2-(6-methyl-3-pyridinyl)[6][18]oxazolo[4,5-b]pyridine. Chemical Synthesis Database.
Safety Data Sheet: 2-(1H-1,2,4-Triazol-3-yl)pyridine. TCI Chemicals.
Standard Operating Procedures for Pyridine. Washington State University.
Safety Data Sheet: Pyridine. Lab Alley.
Safety Data Sheet: Pyridine-d5. Sigma-Aldrich.
Safety Data Sheet: Pyridine. Fisher Scientific.
Material Safety Data Sheet: Pyridine. Avantor.
Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc.
Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Slovenian Chemical Society.
Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate.
Safety Data Sheet: Pyridine. Sigma-Aldrich.
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. National Center for Biotechnology Information (PMC).
Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen.
Oxazolo[4,5-b]pyridin-2(3H)-one. Tokyo Chemical Industry Co., Ltd.
Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
Oxazolo(4,5-b)pyridine. PubChem.
Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. HAL Open Science.
Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.